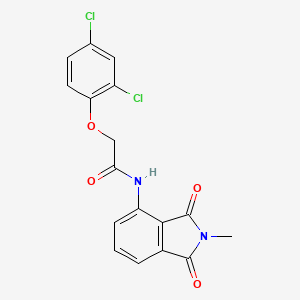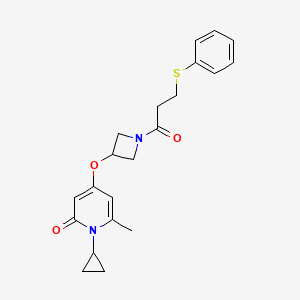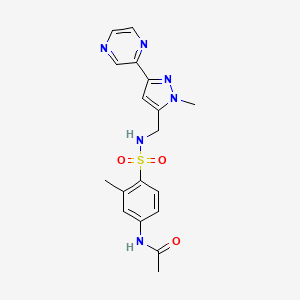![molecular formula C11H9ClN2O2S B2517382 [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 436094-79-0](/img/structure/B2517382.png)
[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolytic Transformation in Aqueous Solutions
The compound 2‐(2‐(2,6‐dichlorophenylamino)phenyl)acetic acid, related to the requested chemical, undergoes photolytic transformation in aqueous solutions, forming various transformation products. This process has been extensively studied, revealing insights into the photodegradation pathways and product formation, including the formation of previously unreported transformation products (Eriksson, Svanfelt, & Kronberg, 2010).
Anticancer Activities
Thiazole-acetamide derivatives, closely related to the compound of interest, have been synthesized and shown to possess anticancer activities. Some of these compounds demonstrated significant activity against melanoma-type cell lines, providing a potential avenue for therapeutic applications in cancer treatment (Duran & Demirayak, 2012).
Acidity Constant Determination
The acidity constants of certain drug precursor compounds, which are structurally similar to the chemical , have been successfully determined. These studies offer valuable insights into the chemical properties and behavior of such compounds (Duran & Canbaz, 2013).
Photo-degradation Analysis
Thiazole-containing compounds, akin to the compound of interest, have been subjected to structural analysis following photo-degradation. This research offers an in-depth understanding of the degradation products and the pathways involved, highlighting the influence of specific substituents on the photo-degradation process (Wu, Hong, & Vogt, 2007).
Wirkmechanismus
Target of Action
Similar compounds with a thiazole core have been found to have a wide variety of biological activities . They have been reported to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interact with DNA .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse biological effects . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain bacterial lipids .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been reported to have a variety of biological effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities .
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8(4-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTXYRPIOYFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)



